Glass Transition Temperature (Tg) Advantage Over Non-Spiro MeO-TPD
MeO-Spiro-TPD exhibits a substantially higher glass transition temperature (Tg) compared to its non-spiro analog MeO-TPD, directly attributable to the spirobifluorene core that suppresses crystallization [1]. This thermal advantage is critical for device longevity under operational heating.
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | Tg = 115.7 °C |
| Comparator Or Baseline | MeO-TPD: Tg = 70 °C |
| Quantified Difference | ΔTg = +45.7 °C (65% higher) |
| Conditions | Differential scanning calorimetry (DSC); reported in Vacuum 2017, 146, 530–536, citing references [17] and [18] |
Why This Matters
A 65% higher Tg directly reduces the risk of film crystallization and morphological degradation during device operation at elevated temperatures, making MeO-Spiro-TPD a more reliable choice for thermally stressed OLED and solar cell architectures.
- [1] Rajan, G.; Yadav, V.; Manzhi, P.; Chauhan, G.; Suman, C. K.; Srivastava, R.; Sinha, O. P. Study of injection and transport properties of metal/organic interface using HAT-CN molecules as hole injection layer. Vacuum 2017, 146, 530–536. View Source
